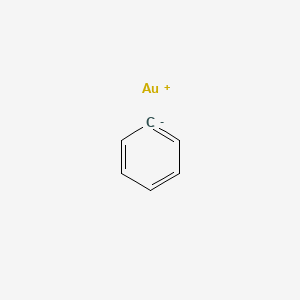![molecular formula C32H30O3 B14252293 [Oxydi(4,1-phenylene)]bis[(3,4,5-trimethylphenyl)methanone] CAS No. 188885-40-7](/img/structure/B14252293.png)
[Oxydi(4,1-phenylene)]bis[(3,4,5-trimethylphenyl)methanone]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Oxydi(4,1-phenylene)]bis[(3,4,5-trimethylphenyl)methanone] is a chemical compound known for its unique structure and properties It is composed of an oxydi(4,1-phenylene) core with two 3,4,5-trimethylphenyl methanone groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Oxydi(4,1-phenylene)]bis[(3,4,5-trimethylphenyl)methanone] typically involves the reaction of oxydi(4,1-phenylene) with 3,4,5-trimethylbenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and distillation to ensure the compound meets the required standards for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
[Oxydi(4,1-phenylene)]bis[(3,4,5-trimethylphenyl)methanone] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
[Oxydi(4,1-phenylene)]bis[(3,4,5-trimethylphenyl)methanone] has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of [Oxydi(4,1-phenylene)]bis[(3,4,5-trimethylphenyl)methanone] involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [Oxydi(4,1-phenylene)]bis[(3,4,5-dimethylphenyl)methanone]
- [Oxydi(4,1-phenylene)]bis[(3,4,5-trimethoxyphenyl)methanone]
Uniqueness
[Oxydi(4,1-phenylene)]bis[(3,4,5-trimethylphenyl)methanone] is unique due to its specific substitution pattern on the aromatic rings, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
188885-40-7 |
|---|---|
Formule moléculaire |
C32H30O3 |
Poids moléculaire |
462.6 g/mol |
Nom IUPAC |
[4-[4-(3,4,5-trimethylbenzoyl)phenoxy]phenyl]-(3,4,5-trimethylphenyl)methanone |
InChI |
InChI=1S/C32H30O3/c1-19-15-27(16-20(2)23(19)5)31(33)25-7-11-29(12-8-25)35-30-13-9-26(10-14-30)32(34)28-17-21(3)24(6)22(4)18-28/h7-18H,1-6H3 |
Clé InChI |
ALSGJDNQOUIXCD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1C)C)C(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)C4=CC(=C(C(=C4)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


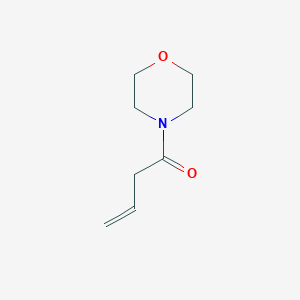

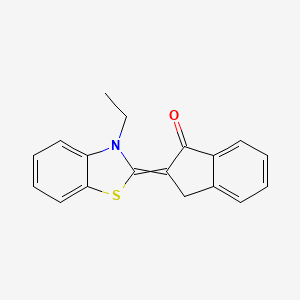

![2,4-Dichloro-6-[5'-(pyrrolidin-1-yl)[2,2'-bithiophen]-5-yl]-1,3,5-triazine](/img/structure/B14252229.png)
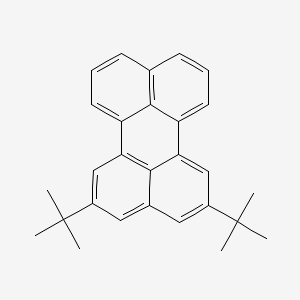
![1,2-Propanediamine, 2-methyl-N1-[5-(1-methylethenyl)-2-pyridinyl]-](/img/structure/B14252249.png)
![Acetic acid, [[5-(5-nitro-2-furanyl)-1,3,4-thiadiazol-2-yl]thio]-, ethyl ester](/img/structure/B14252265.png)
![4-[(E)-{[4-(Hexadecyloxy)phenyl]imino}methyl]phenyl cyanate](/img/structure/B14252270.png)
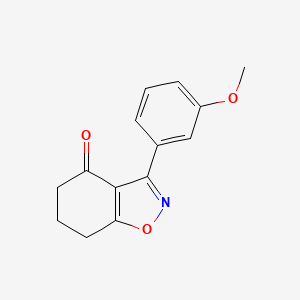

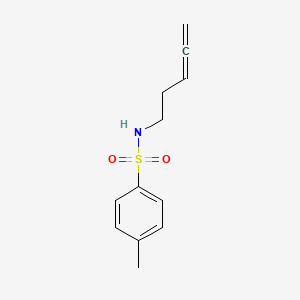
![Methyl 4-[3-(trimethoxysilyl)propyl]benzene-1-sulfonate](/img/structure/B14252288.png)
